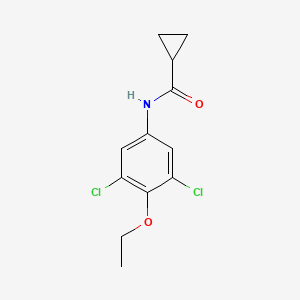
N-(3,5-Dichloro-4-ethoxyphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-4-ethoxyphenyl)cyclopropanecarboxamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a cyclopropane ring attached to a carboxamide group, with a 3,5-dichloro-4-ethoxyphenyl substituent. The presence of chlorine atoms and an ethoxy group on the phenyl ring contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethoxyphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an appropriate alkene with a carbene precursor under controlled conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the cyclopropane derivative with an amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Substitution on the Phenyl Ring: The 3,5-dichloro-4-ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, where the phenyl ring is functionalized with chlorine and ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dichloro-4-ethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
N-(3,5-Dichloro-4-ethoxyphenyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3,5-Dichloro-4-ethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of chlorine and ethoxy groups on the phenyl ring can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichloro-4-methoxyphenyl)cyclopropanecarboxamide
- N-(3,5-Dichloro-4-ethoxyphenyl)cyclobutanecarboxamide
- N-(3,5-Dichloro-4-ethoxyphenyl)cyclopentanecarboxamide
Uniqueness
N-(3,5-Dichloro-4-ethoxyphenyl)cyclopropanecarboxamide is unique due to the specific combination of its cyclopropane ring, carboxamide group, and 3,5-dichloro-4-ethoxyphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
59059-54-0 |
|---|---|
Formule moléculaire |
C12H13Cl2NO2 |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
N-(3,5-dichloro-4-ethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H13Cl2NO2/c1-2-17-11-9(13)5-8(6-10(11)14)15-12(16)7-3-4-7/h5-7H,2-4H2,1H3,(H,15,16) |
Clé InChI |
PBAJHDIBEJHZLU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1Cl)NC(=O)C2CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


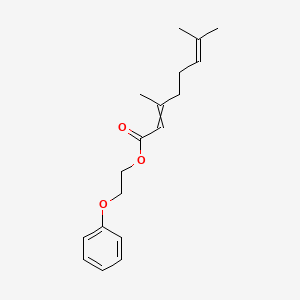


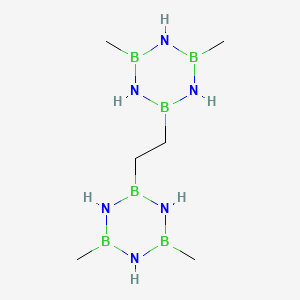

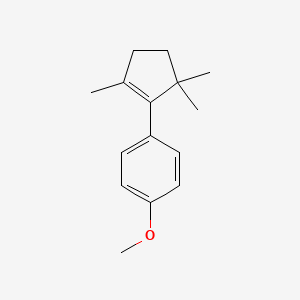
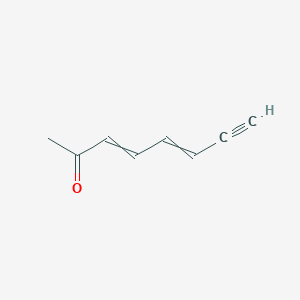
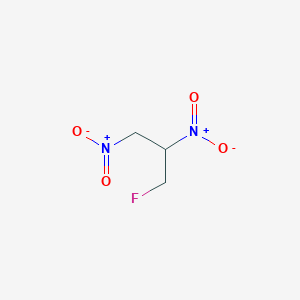
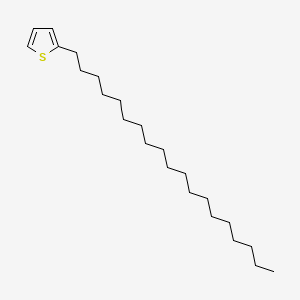
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
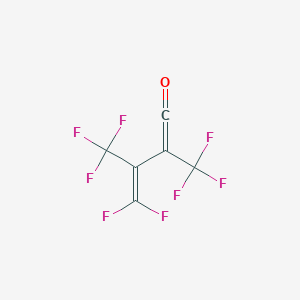
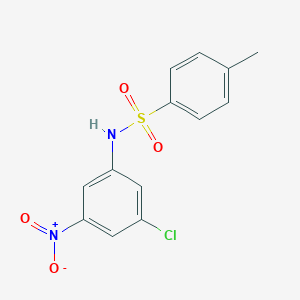
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)
